molecular formula C13H15N B1582401 6-tert-Butylquinoline CAS No. 68141-13-9

6-tert-Butylquinoline

Cat. No. B1582401
CAS RN: 68141-13-9
M. Wt: 185.26 g/mol
InChI Key: JHAWWJQGHKGXHA-UHFFFAOYSA-N
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Description

6-tert-Butylquinoline is a fine chemical with the CAS number 68141-13-9 . It has a molecular formula of C13H15N and a molar mass of 185.26 .


Molecular Structure Analysis

The molecular structure of 6-tert-Butylquinoline is represented by the formula C13H15N . The InChI code for the compound is 1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 .


Physical And Chemical Properties Analysis

6-tert-Butylquinoline is a liquid at room temperature . It has a specific gravity of 1.01 and a refractive index of 1.58 .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine, a derivative of 4-aminoquinoline, was designed and developed for its antimalarial properties. It showed promising activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This molecule was synthesized through a two-step procedure from affordable starting materials and underwent a complete preclinical development program. Its comparison with chloroquine and amodiaquine helped establish the first preclinical dossier for the 4-aminoquinoline antimalarial class, providing critical information for future antimalarial drug development (O’Neill et al., 2009).

Synthesis of Metal Complexes

Complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine with various metals like Cu, Co, Zn, and Ni were synthesized for the first time. These were created by template tetramerization of derivatives of 6-tert-butylquinoline-2,3-dicarboxylic acid, soluble in hydrophobic liquids. This synthesis is significant for the development of novel compounds with potential applications in various fields (Efimova et al., 2008).

Marine Drug Synthesis

In the context of marine drugs, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, was achieved. This compound could be vital for understanding the structural-activity relationships of these antitumor antibiotics, potentially leading to new therapeutic agents (Li et al., 2013).

Organic Chemistry: Novel Reagents

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) was developed as a novel tert-butoxycarbonylation reagent for amines and phenols. Its use in organic synthesis is significant for chemoselective reactions under mild conditions, showcasing its utility in the field of organic chemistry (Ouchi et al., 2002).

Cardiovascular Research

Tert-butylhydroquinone, as an antioxidant, was studied for its potential to lower blood pressure in AngII-induced hypertension in mice. It was found to activate endothelial nitric oxide synthase (eNOS) and prevent endothelial dysfunction. This research opens avenues for using such compounds in the treatment of hypertension and related cardiovascular conditions (Xu et al., 2016).

Safety and Hazards

6-tert-Butylquinoline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash with water and soap thoroughly after handling . In case of eye irritation, it’s advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-tert-butylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAWWJQGHKGXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071187
Record name 6-tert-Butylquinoline
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butylquinoline

CAS RN

68141-13-9
Record name 6-tert-Butylquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-(1,1-dimethylethyl)-
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Record name Quinoline, 6-(1,1-dimethylethyl)-
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Record name 6-tert-Butylquinoline
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Record name 6-tert-butylquinoline
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Synthesis routes and methods

Procedure details

4-(1,1-Dimethylethyl)aniline (185 g.) is added dropwise, with stirring, to 500 ml. of 75% sulfuric acid, followed by 376 g. of sodium 3-nitrobenzenesulfonate in one portion, then 212 g. of glycerol over a 10 minute period. The mixture is stirred for 10 minutes, heated slowly to reflux temperature over a 2.5 hour period, then stirred and heated at reflux for 9 hours. The mixture is cooled, diluted with 400 ml. of ice water, basified with 855 ml. of 50% aqueous sodium hydroxide and warmed to 70° C. The supernatant solution is decanted and extracted with toluene. The toluene extract is in turn extracted with three 800 ml. portions of 2 N hydrochloric acid. The combined acid extract is basified with excess 50% aqueous sodium hydroxide and extracted with toluene. The toluene extract is evaporated at reduced pressure to give a residue of 6-(1,1-dimethylethyl)quinoline which is purified by distillation; b.p. 90°-94° C./ 0.18 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 6-tert-butylquinoline in porphyrazine synthesis?

A1: While the provided research paper [] focuses on the synthesis of metal complexes with tetra(6-tert-butyl-2,3-quinolino)porphyrazine and doesn't delve into specific applications, incorporating 6-tert-butylquinoline as a building block for porphyrazines holds potential significance.

    Q2: Does the paper discuss the spectroscopic characterization of the synthesized compounds containing 6-tert-butylquinoline?

    A2: The paper "Metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine: I. Synthesis" [] primarily focuses on the synthetic procedures and does not provide detailed spectroscopic characterization data for the synthesized compounds containing 6-tert-butylquinoline. Further investigation in subsequent research or related publications would be needed to obtain information on spectroscopic properties.

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